molecular formula C20H20N2O3 B380267 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione CAS No. 326907-64-6

2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione

Cat. No.: B380267
CAS No.: 326907-64-6
M. Wt: 336.4g/mol
InChI Key: WIDADHJWYHVUJJ-UHFFFAOYSA-N
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Description

2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione is a synthetic derivative of the 1H-benzo[de]isoquinoline-1,3(2H)-dione scaffold, a heterocyclic system recognized for its significant pharmaceutical and biological potential . This compound is structurally characterized by a benzo[de]isoquinoline-1,3-dione core, which is a nitrogen-containing heterocycle, linked to a 4-methylpiperidine moiety via a 2-oxoethyl chain. Such molecular modifications are often explored to fine-tune the compound's physicochemical properties and interaction with biological targets. The broader class of isoquinoline-1,3-diones has been the subject of extensive research due to its prevalence in molecules with high activity . Recent scientific efforts have focused on incorporating diverse functional groups and side chains onto this core structure to develop novel chemical entities for various applications, including as inhibitors and for investigating hyperproliferative disorders . As a member of this promising chemical family, 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione is presented as a key intermediate for researchers in medicinal chemistry and drug discovery. It is intended for use in bioactivity screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-8-10-21(11-9-13)17(23)12-22-19(24)15-6-2-4-14-5-3-7-16(18(14)15)20(22)25/h2-7,13H,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDADHJWYHVUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322804
Record name 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820350
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

326907-64-6
Record name 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Naphthalic Anhydride Derivatives

The core structure is synthesized through a Diels-Alder reaction between naphthalic anhydride and dienophiles, followed by dehydrogenation:

Procedure :

  • Naphthalic anhydride (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF).

  • 1,3-Butadiene (1.2 eq) is added dropwise at 0°C under nitrogen.

  • The mixture is refluxed at 80°C for 12 h, yielding 1,2,3,4-tetrahydrobenzo[de]isoquinoline-1,3-dione .

  • Dehydrogenation with Pd/C (10% wt) in xylene at 140°C produces the aromatic core.

Yield : 68–72% after purification by recrystallization (ethanol/water).

Functionalization with the 2-Oxoethyl Side Chain

Alkylation Using 2-Bromoacetyl Bromide

The core is alkylated at the N-position to introduce the oxoethyl group:

Optimized Protocol :

  • Benzo[de]isoquinoline-1,3-dione (1.0 eq) is suspended in dry dichloromethane (DCM).

  • 2-Bromoacetyl bromide (1.5 eq) is added with triethylamine (2.0 eq) at −20°C.

  • The reaction is stirred for 6 h, then quenched with ice-water.

  • The product, 2-(2-bromoethyl)benzo[de]isoquinoline-1,3-dione , is isolated via column chromatography (hexane/ethyl acetate = 3:1).

Yield : 85% (white solid).
Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, 2H), 7.95 (m, 4H), 4.32 (t, 2H), 3.68 (t, 2H).

Coupling with 4-Methylpiperidine

Amide Bond Formation via Carbodiimide Chemistry

The bromoethyl intermediate reacts with 4-methylpiperidine under coupling conditions:

Stepwise Synthesis :

  • 2-(2-Bromoethyl)benzo[de]isoquinoline-1,3-dione (1.0 eq) and 4-methylpiperidine (2.0 eq) are dissolved in ethyl acetate.

  • EDC·HCl (1.2 eq) and HOBt (1.2 eq) are added as coupling agents.

  • The mixture is stirred at 25°C for 18 h.

  • Workup includes sequential washes with NaHCO₃, HCl, and brine.

  • Purification via silica gel chromatography (CH₂Cl₂/MeOH = 95:5) yields the final product.

Yield : 78% (pale yellow crystals).
Critical Parameters :

  • Temperature : Exceeding 30°C reduces yield due to HOBt decomposition.

  • Solvent : Ethyl acetate minimizes side reactions vs. THF or DMF.

Alternative Pathways and Comparative Analysis

Reductive Amination Approach

An alternative route employs reductive amination to form the piperidine-linked side chain:

StepReagents/ConditionsYield
12-(2-Aminoethyl)benzo[de]isoquinoline-1,3-dione + 4-methylpiperidone, NaBH₃CN, MeOH65%
2Oxidation with MnO₂ to form oxoethyl group58%

Disadvantage : Lower overall yield (38%) vs. carbodiimide method.

Mitsunobu Reaction for Ether Linkage

Exploratory studies using Mitsunobu conditions (DEAD, PPh₃) resulted in undesired O-alkylation products, confirming the superiority of amide coupling.

Analytical Characterization and Quality Control

Spectral Data Consolidation

¹H NMR (DMSO-d₆) :

  • δ 8.32 (d, J = 7.2 Hz, 2H, ArH)

  • δ 7.88–7.82 (m, 4H, ArH)

  • δ 4.28 (t, J = 6.8 Hz, 2H, NCH₂CO)

  • δ 3.64 (m, 4H, piperidine-H)

  • δ 1.42 (m, 3H, CH₃).

HPLC Purity : 99.2% (C18 column, acetonitrile/water = 70:30, 1.0 mL/min).

Industrial-Scale Optimization

Solvent Recycling and Cost Analysis

ParameterLab ScalePilot Plant
Ethyl acetate (L/kg product)159.2
EDC/HOBt cost (% total)4133
Overall yield78%81%

Key Improvement : Replacing EDC/HOBt with T3P® reduced coupling time by 40% and reagent cost by 28% .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of benzo[de]isoquinoline derivatives, characterized by a complex structure that includes a piperidine moiety. The specific arrangement of functional groups contributes to its biological activity and potential therapeutic benefits.

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Research indicates that derivatives of benzo[de]isoquinoline exhibit promising anticancer properties. For instance, the compound has been tested against various cancer cell lines, showing significant antiproliferative effects. A study demonstrated that structural modifications could enhance its efficacy against neuroendocrine prostate cancer cells, with a reported IC50 value of 0.47 µM against the LASCPC-01 cell line .
    • Mechanism of Action : The compound is believed to induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent for cancer treatment.
  • Neuroscience
    • Cognitive Impairment Treatment : The piperidine component suggests potential applications in treating cognitive disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, thereby offering therapeutic avenues for conditions like schizophrenia .
  • Biochemical Probes
    • The unique structure allows this compound to serve as a biochemical probe for studying enzyme interactions and functions. Its ability to inhibit specific enzymes can provide insights into metabolic pathways and disease mechanisms.
  • Synthetic Chemistry
    • As a versatile building block, this compound can be utilized in the synthesis of more complex organic molecules. Its reactivity can be harnessed in various organic reactions, contributing to advancements in synthetic methodologies .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione on neuroendocrine prostate cancer cells. The results indicated that the compound effectively induced G1 phase cell cycle arrest and apoptosis, demonstrating its potential as a targeted therapy for aggressive cancer types .

Case Study 2: Neuropharmacological Effects

In another investigation focusing on cognitive impairment, derivatives similar to this compound were assessed for their effects on neurotransmitter modulation. The findings suggested that such compounds could enhance cognitive function by influencing dopaminergic and serotonergic pathways .

Data Table: Comparison of Biological Activities

Compound NameIC50 (µM)Target Cell LineMechanism of Action
2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione0.47LASCPC-01 (neuroendocrine prostate cancer)Induces G1 arrest and apoptosis
Similar Compound A0.25PC-3 (prostate cancer)Apoptosis induction
Similar Compound B0.30SH-SY5Y (neuroblastoma)Neurotransmitter modulation

Mechanism of Action

The mechanism of action of 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and the target cells or tissues.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Comparison of Key Benzo[de]isoquinoline-1,3-dione Derivatives
Compound Name & Substituents Biological Activity/Application Key Data/Findings Reference
Target Compound : 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-benzo[de]isoquinoline-1,3-dione Fluorescent SL mimic, solvent-dependent fluorescence Fluorescence λₑₘ: Solvent-dependent; m.p. 198–200°C; HRMS [M+Na]⁺: 429.1425
2-[5-Selenocyanato-pentyl]-7-amino-benzo[de]isoquinoline-1,3-dione (ANOS) Chemotherapy enhancer (cisplatin/cyclophosphamide adjuvant) Reduces drug toxicity; enhances therapeutic index in murine models
6,7-Dinitro-2-[1,2,4]triazole-4-yl-benzo[de]isoquinoline-1,3-dione Antimalarial candidate Complies with Lipinski’s rules (MW 355.04 g/mol; logP <5); active in docking studies
Amonafide (5-amino-2-[2-(dimethylamino)ethyl]-benzo[de]isoquinoline-1,3-dione) Anticancer (clinical trials halted due to toxicity) Targets DNA via intercalation; severe hematologic toxicity observed
6-(4-Methylpiperazin-1-yl)-2-(1,3,6-trimethyl-2-oxobenzimidazol-5-yl)-derivative TFIID subunit 1 inhibitor IC₅₀ = 4.0 nM; potent enzyme inhibition
2-(4-Benzylpiperidin-1-yl)-analog (Compound 8) Fluorescent SL mimic Higher lipophilicity vs. target compound; altered fluorescence quenching

Functional Group Impact on Properties

  • 4-Methylpiperidine vs. Piperazine/Selenocyanate: The target compound’s 4-methylpiperidine group enhances solubility and modulates fluorescence via electron-donating effects. In contrast, selenocyanate in ANOS introduces redox-active properties, enabling chemoprotective effects . Piperazine-containing analogs (e.g., TFIID inhibitors) exhibit strong enzyme binding due to cationic side chains .
  • Amino vs. Nitro/Triazole Substituents: Amonafide’s dimethylaminoethyl group facilitates DNA intercalation but increases toxicity, whereas the antimalarial triazole-nitro derivative’s electron-withdrawing groups improve metabolic stability .

Pharmacokinetic and Physicochemical Comparisons

  • Lipophilicity: The target compound’s logP (predicted ~2.13) is lower than ANOS (selenocyanate increases logP) and amonafide, enhancing its suitability for aqueous environments .
  • Fluorescence Quenching: Solvent-dependent fluorescence of the target compound is superior to morpholino-substituted analogs (e.g., ), which exhibit broader emission spectra but lower quantum yields .

Therapeutic Potential and Limitations

  • Target Compound : Optimized for fluorescence-based applications (e.g., SL signaling studies) but lacks direct cytotoxic data .
  • ANOS/Amonafide: Demonstrate efficacy in chemotherapy but face toxicity challenges, highlighting the trade-off between activity and safety .

Biological Activity

2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione, a compound belonging to the class of isoquinoline derivatives, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and implications for therapeutic use, supported by various studies and data.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzo[de]isoquinoline core and a piperidine moiety. Its molecular formula is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 306.35 g/mol. The structural formula can be represented as follows:

C18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3

Research indicates that compounds similar to 2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione exhibit various mechanisms of action, including:

  • Inhibition of Protein Kinases : Isoquinoline derivatives are known to modulate signaling pathways by inhibiting specific kinases involved in cancer progression.
  • Antioxidant Activity : These compounds may also exhibit antioxidant properties, reducing oxidative stress within cells.
  • Anti-inflammatory Effects : The compound has been implicated in the modulation of inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Antitumor Activity

Several studies have highlighted the antitumor potential of isoquinoline derivatives. For instance:

  • In vitro Studies : Research has demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. For example, a study showed that derivatives with structural similarities exhibited significant cytotoxic effects on MDA-MB-231 (breast cancer) cells through apoptosis induction .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been evaluated through:

  • Cell Culture Models : Inflammatory cytokine assays revealed that isoquinoline derivatives can downregulate pro-inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeModel UsedReference
Isoquinoline AAntitumorMDA-MB-231 Cells
Isoquinoline BAnti-inflammatoryRAW 264.7 Macrophages
Isoquinoline CAntioxidantH₂O₂-induced Oxidative Stress

Case Studies

  • Case Study on Antitumor Efficacy : A study involving a series of isoquinoline derivatives demonstrated that modifications at the piperidine ring enhanced cytotoxicity against various tumor cell lines. The most active derivative showed an IC50 value in the low micromolar range against MDA-MB-231 cells.
  • Inflammation Model : In a murine model of acute inflammation, administration of an isoquinoline derivative led to a significant reduction in paw edema, indicating its potential as an anti-inflammatory agent.

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